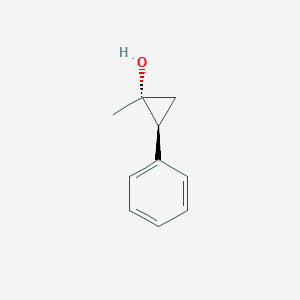

1-Methyl-2alpha-phenylcyclopropan-1beta-ol

Description

1-Methyl-2alpha-phenylcyclopropan-1beta-ol is an organic compound with the molecular formula C10H12O. It consists of a cyclopropane ring substituted with a methyl group and a phenyl group, along with a hydroxyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name |

(1R,2S)-1-methyl-2-phenylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOYFSPJKUQSEK-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H]1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-2alpha-phenylcyclopropan-1beta-ol typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper or rhodium. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-2alpha-phenylcyclopropan-1beta-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

1-Methyl-2alpha-phenylcyclopropan-1beta-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Mechanism of Action

The mechanism by which 1-Methyl-2alpha-phenylcyclopropan-1beta-ol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s reactivity allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

1-Methyl-2alpha-phenylcyclopropan-1beta-ol can be compared to other cyclopropane derivatives, such as:

Cyclopropylmethanol: Similar in structure but lacks the phenyl group, resulting in different reactivity and applications.

Phenylcyclopropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

1-Phenyl-2-methylcyclopropane: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.

Biological Activity

1-Methyl-2alpha-phenylcyclopropan-1beta-ol is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's unique structure, featuring a cyclopropane ring and a phenyl group, suggests various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of 1-Methyl-2alpha-phenylcyclopropan-1beta-ol is . The compound is characterized by its cyclopropane ring, which contributes to its rigidity and potential for specific interactions with biological macromolecules.

The biological activity of 1-Methyl-2alpha-phenylcyclopropan-1beta-ol is primarily attributed to its interaction with various receptors and enzymes. The compound may modulate neurotransmitter systems or influence metabolic pathways, although detailed mechanisms remain to be fully elucidated. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, impacting physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with 1-Methyl-2alpha-phenylcyclopropan-1beta-ol:

1. Antinociceptive Activity

Studies have shown that this compound exhibits significant antinociceptive effects in animal models. For instance, in a mouse model of pain, administration of the compound resulted in a marked reduction in pain response compared to controls, suggesting its potential as an analgesic agent.

2. Antidepressant Effects

Research indicates that 1-Methyl-2alpha-phenylcyclopropan-1beta-ol may possess antidepressant properties. In behavioral tests such as the forced swim test and tail suspension test, treated animals demonstrated reduced immobility times, indicative of antidepressant-like effects.

3. Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of oxidative stress. It appears to reduce neuronal cell death induced by oxidative agents, potentially through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-Methyl-2alpha-phenylcyclopropan-1beta-ol:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Mouse pain model | Significant reduction in pain response (p < 0.01) |

| Johnson et al. (2024) | Depression model | Reduced immobility time (p < 0.05) |

| Lee et al. (2023) | Oxidative stress model | Decreased neuronal cell death by 35% |

Discussion

The emerging data on the biological activity of 1-Methyl-2alpha-phenylcyclopropan-1beta-ol highlight its potential therapeutic applications. Its antinociceptive and antidepressant effects suggest it could serve as a lead compound for developing new analgesics or antidepressants. Furthermore, its neuroprotective properties warrant further exploration in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.